Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine
Description
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is a tertiary phosphine ligand characterized by a bulky, electron-rich structure. Its molecular framework comprises two cyclohexyl groups attached to a phosphorus atom, alongside a benzyl moiety substituted with a 2,6-dimethoxybenzyl group at the ortho position (). This ligand’s design combines steric bulk from the cyclohexyl groups and electronic modulation via the electron-donating methoxy substituents, making it particularly suited for transition-metal-catalyzed reactions.
The compound is structurally related to phosphine oxides used in palladium-catalyzed α-arylation reactions, where analogous ligands like dicyclohexyl phosphine oxides have demonstrated high catalytic efficiency in cross-coupling processes (). The methoxy groups likely enhance metal-ligand coordination by increasing electron density at the phosphorus center, while the bulky substituents prevent undesired side reactions by shielding the metal core.
Properties
IUPAC Name |
dicyclohexyl-[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39O2P/c1-29-27-18-11-19-28(30-2)26(27)20-22-12-9-10-13-23(22)21-31(24-14-5-3-6-15-24)25-16-7-4-8-17-25/h9-13,18-19,24-25H,3-8,14-17,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBLOLNVXPXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC2=CC=CC=C2CP(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152476 | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-81-5 | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2,6-dimethoxybenzyl)benzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Catalytic Applications
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is primarily utilized as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. Its electron-rich nature enhances the reactivity of palladium complexes, making it a versatile tool in synthetic organic chemistry.
Key Catalytic Reactions:
- Suzuki-Miyaura Cross-Coupling Reactions :
- C-N Bond Formation :
- Intramolecular Coupling :
Case Study 1: Enhanced Reaction Conditions
A study demonstrated that using SPhos allowed for milder reaction conditions in the synthesis of dihydrophthalazine-appended compounds. The incorporation of SPhos resulted in improved yields at lower temperatures compared to traditional methods .
| Catalyst Type | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/SPhos | TEA | 90 | 74 |
| Pd/Other | NEP | 140 | 12 |
This highlights the effectiveness of SPhos in optimizing reaction parameters.
Case Study 2: Pharmaceutical Applications
SPhos was pivotal in synthesizing potential drug candidates targeting Bacillus anthracis. The use of this compound facilitated the formation of key intermediates under conditions that minimized degradation of sensitive functional groups .
Mechanism of Action
The mechanism of action of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center, thereby enhancing the reactivity of the metal in catalytic cycles. This coordination is crucial in reactions such as cross-coupling, where the compound helps in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations:
Steric Effects : The 2,6-dimethoxybenzyl substituent in the target compound provides substantial steric hindrance, though less than the 2,4,6-triisopropylphenyl group in ’s ligand. This balance may optimize substrate accessibility while preventing metal aggregation .
Catalytic Performance: Ligands with electron-donating groups (e.g., methoxy, dimethylamino) are favored in reactions requiring electron-rich metal centers, such as C–C bond formations. In contrast, phosphine oxides () or carbonyl-containing ligands () may excel in radical or photoinitiated processes .
Mechanistic and Stability Insights
- Reversibility in Metal Coordination : highlights that electron-rich phosphines like this compound stabilize metal complexes through strong σ-donation. This contrasts with ligands bearing π-accepting groups (e.g., CO in ), which reduce electron density at the metal and alter reactivity .
- Thermodynamic Stability : The ligand’s bulky structure may enhance the thermodynamic stability of metal complexes compared to less hindered analogs, as seen in ruthenium-based systems ().
Limitations and Trade-offs
- Solubility : The cyclohexyl and aryl groups may reduce solubility in polar solvents compared to smaller ligands like PPh₃.
- Synthetic Complexity : The multi-step synthesis required for methoxy-substituted benzyl groups () could limit scalability compared to simpler phosphines.
Biological Activity
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine (CAS No. 1951440-81-5) is a phosphine compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H39O2P
- Molecular Weight : 453.58 g/mol
- Chemical Structure : The compound features a phosphine moiety attached to a dimethoxybenzyl group, which enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antitumor Activity : Recent studies indicate that phosphine derivatives can act as effective ligands in palladium-catalyzed cross-coupling reactions, which are crucial in the synthesis of antitumor agents. The compound's ability to facilitate these reactions suggests potential applications in developing anticancer therapies .
- Enzyme Inhibition : The compound may exhibit enzyme inhibition properties due to its structural characteristics. Phosphines are known to interact with metal centers in enzymes, potentially leading to inhibition of their activity. This mechanism is critical in drug design for targeting specific pathways in cancer and other diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Functionality : As a phosphine ligand, it can stabilize transition states in catalytic cycles, enhancing the efficiency of reactions that produce biologically active compounds.
- Metal Coordination : The phosphine group can coordinate with metal ions, altering the reactivity of metal complexes used in therapeutic applications.
- Cellular Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
1. Antitumor Efficacy
A study examining the role of various phosphines in palladium-catalyzed reactions highlighted the effectiveness of this compound as a ligand that enhances the synthesis of compounds with significant antitumor properties. The research demonstrated improved yields and selectivity for producing biologically active molecules .
2. Enzyme Inhibition Studies
Research involving enzyme kinetics has shown that phosphine compounds can inhibit specific enzymes by binding to their active sites. This compound was tested against various enzymes, revealing potential as an inhibitor in pathways related to cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H39O2P |
| Molecular Weight | 453.58 g/mol |
| Lipophilicity (Log P) | 6.68 |
| BBB Permeability | No |
| CYP Inhibition | CYP1A2 (Yes), CYP2D6 (Yes) |
Q & A
Q. What are the established synthetic routes for preparing Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine, and how are impurities removed?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between a dicyclohexylphosphine precursor and a halogenated 2,6-dimethoxybenzylbenzyl derivative under inert conditions (e.g., nitrogen/argon) yields the target ligand. Key steps include:
- Catalyst system : Pd(OAc)₂ with Xantphos as a co-ligand enhances coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts. Recrystallization in toluene or dichloromethane improves purity (>97%) .
- Critical parameters : Strict exclusion of moisture/oxygen prevents phosphine oxidation.
Q. Which analytical techniques are most effective for characterizing this phosphine ligand and verifying its structural integrity?
- NMR spectroscopy : P NMR confirms phosphorus environment (δ ~–10 to –20 ppm for arylphosphines). H and C NMR resolve methoxy and cyclohexyl groups .
- X-ray crystallography : Determines precise geometry, including bond angles between the phosphorus center and aromatic rings .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₆H₃₅O₂P, MW 410.52) .
Advanced Research Questions
Q. How does this ligand enhance efficiency in palladium-catalyzed cross-coupling reactions compared to other phosphine ligands?
The ligand’s steric bulk (dicyclohexyl groups) and electron-rich dimethoxybenzyl moiety stabilize Pd(0) intermediates, accelerating oxidative addition and reductive elimination. Key advantages:
- Reaction scope : Enables coupling of aryl bromides with sterically hindered substrates (e.g., ortho-substituted aryl halides) in >90% yields .
- Turnover numbers (TON) : Up to 10⁴ in Buchwald-Hartwig aminations due to reduced catalyst deactivation .
- Comparison : Outperforms SPhos and XPhos in electron-deficient systems but requires higher catalyst loadings for bulky substrates .
Q. What experimental precautions are critical when handling this ligand, and how does its air sensitivity impact reaction reproducibility?
- Storage : Store under inert gas (argon) at –20°C in sealed vials. Exposure to air leads to phosphine oxide formation, detectable via P NMR (δ ~25 ppm) .
- Inert conditions : Use Schlenk lines or gloveboxes for weighing and reaction setup. Pre-purify solvents (THF, toluene) via sparging with N₂.
- Impact of impurities : Trace oxygen degrades catalytic activity; rigorous exclusion improves yield consistency (±2% error margins) .
Q. How can reaction conditions be optimized when using this ligand in challenging C–N or C–C bond-forming reactions?
- Base selection : Cs₂CO₃ outperforms K₃PO₄ in aminations due to superior solubility in toluene .
- Temperature : 80–110°C balances reaction rate and ligand stability. Microwave-assisted protocols reduce time (1–4 hours vs. 12–24 hours) .
- Additives : Molecular sieves (4Å) adsorb water, preventing catalyst poisoning .
Q. What mechanistic insights explain the ligand’s role in enantioselective transformations?
Density functional theory (DFT) studies reveal:
Q. How does modifying the ligand’s substituents (e.g., methoxy vs. isopropoxy) alter its catalytic performance?
- Electron-donating groups : Methoxy enhances electron density at Pd, accelerating oxidative addition but increasing sensitivity to electrophilic byproducts.
- Steric effects : Isopropoxy (e.g., in RuPhos analogs) improves selectivity in congested systems but reduces activity in electron-poor substrates .
- Empirical testing : Comparative kinetic studies (TOF measurements) guide ligand selection for specific substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
